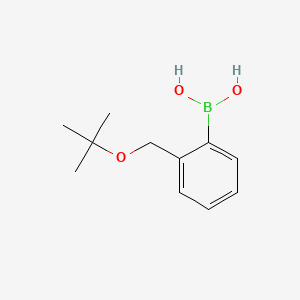

2-(tert-Butoxymethyl)phenylboronic acid

Descripción general

Descripción

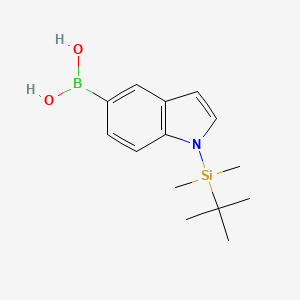

2-(tert-Butoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H17BO3. It has an average mass of 208.062 Da and a monoisotopic mass of 208.127075 Da .

Molecular Structure Analysis

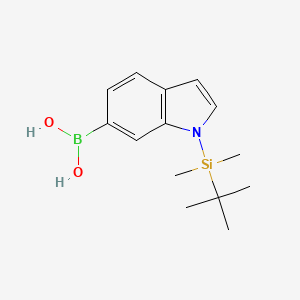

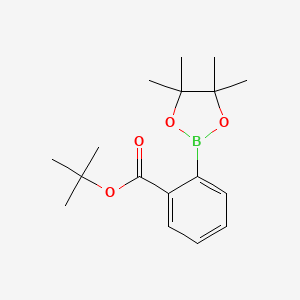

The molecular structure of 2-(tert-Butoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group and a tert-butoxymethyl group . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving 2-(tert-Butoxymethyl)phenylboronic acid are not available, boronic acids are generally known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 336.1±44.0 °C at 760 mmHg, and a flash point of 157.0±28.4 °C . It has a molar refractivity of 58.2±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 195.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

2-(tert-Butoxymethyl)phenylboronic acid: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The stability and reactivity of this boronic acid make it a preferred choice for chemists working on new organic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of pharmaceuticals. Its ability to form stable covalent bonds with various organic substrates allows for the creation of diverse medicinal molecules. However, it is primarily for R&D use and not for direct medicinal applications .

Materials Science

2-(tert-Butoxymethyl)phenylboronic acid: finds applications in materials science, particularly in the development of new polymers and coatings. Its boronic acid group can interact with other chemical entities to form novel materials with unique properties .

Environmental Science

This compound is explored for environmental applications, such as in the development of sensors that can detect environmental pollutants. The boronic acid moiety can bind to various analytes, making it useful for monitoring environmental changes .

Analytical Chemistry

In analytical chemistry, 2-(tert-Butoxymethyl)phenylboronic acid is used as a reagent in chromatography and other analytical techniques to separate and identify chemical compounds. Its selective binding properties are particularly useful in the analysis of complex mixtures .

Biochemistry

In biochemistry, the compound is used in the study of enzyme interactions and mechanisms. It can act as an inhibitor or a probe to understand the biochemical pathways and functions of different enzymes .

Pharmacy

While not directly used in pharmacy, 2-(tert-Butoxymethyl)phenylboronic acid is significant in the research and development phase of drug discovery. It helps in creating prodrugs and active pharmaceutical ingredients during the early stages of drug development .

Chemical Engineering

In chemical engineering, this boronic acid is used in process optimization and the synthesis of chemicals on an industrial scale. Its role in catalysis is particularly important for designing efficient and sustainable chemical processes .

Safety And Hazards

Propiedades

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTUWARSDLQBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396541 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxymethyl)phenylboronic acid | |

CAS RN |

373384-12-4 | |

| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.